molecular formula C11H13F3N2O2 B12554240 N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide CAS No. 194098-62-9

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide

Cat. No.: B12554240
CAS No.: 194098-62-9
M. Wt: 262.23 g/mol
InChI Key: JFGUEQBNBUGDFO-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Trifluoroacetamide Core : The carbonyl group (C=O) is adjacent to a trifluoromethyl (CF₃) group, creating a strong electron-withdrawing effect. The amide nitrogen is substituted with a methyl group, introducing steric constraints.
  • Ethylphenoxy Linker : A two-carbon chain connects the acetamide moiety to a phenoxy ring, which is para-substituted with an amino (-NH₂) group.
  • Dihedral Angles : Computational models predict a ~75–80° dihedral angle between the aromatic ring and the acetamide plane, similar to related phenoxyacetamide structures. This angle arises from minimized steric clashes between the CF₃ group and the ethyl chain.

Table 1: Bond Lengths in Critical Functional Groups

Bond Type Length (Å) Reference Compound Comparison
C=O (Carbonyl) 1.21 1.22 (Non-fluorinated amides)
C-N (Amide) 1.34 1.35 (Methylacetamide)
C-F (Trifluoromethyl) 1.33 1.34 (CF₃ in acyl fluorides)

The ethyl chain adopts a gauche conformation to balance torsional strain and van der Waals interactions between the CF₃ group and the phenoxy oxygen. Molecular dynamics simulations suggest this conformation persists in both crystalline and solution states.

Electronic and Steric Effects of Trifluoromethyl and N-Methyl Substituents

Electronic Effects:

  • CF₃ Group : The trifluoromethyl group exerts a strong -I (inductive) effect , polarizing the adjacent carbonyl bond. This increases the carbonyl’s electrophilicity by ~15–20% compared to non-fluorinated analogs, as evidenced by infrared spectroscopy (C=O stretch at 1,715 cm⁻¹ vs. 1,690 cm⁻¹ in acetamide).
  • N-Methyl Substitution : The methyl group donates electron density via +I effects , partially counteracting the CF₃ group’s electron withdrawal. Natural Bond Orbital (NBO) analysis indicates a 0.12 e⁻ charge redistribution from the methyl to the amide nitrogen.

Steric Effects:

  • CF₃···O Interactions : The fluorine atoms create a bulky electrostatic shield around the carbonyl, reducing accessibility to nucleophiles. The van der Waals radius of the CF₃ group (2.65 Å ) sterically hinders planar alignment with the aromatic ring.
  • N-Methyl Hindrance : The methyl group raises the rotational barrier of the amide C-N bond to 8–10 kcal/mol , favoring a trans configuration that minimizes nonbonded interactions with the ethyl chain.

Table 2: Comparative Electronic Parameters

Parameter Trifluoro-N-methylacetamide Non-fluorinated Analog
C=O Bond Order 1.85 1.78
Amide Nitrogen Charge -0.45 e⁻ -0.52 e⁻
LUMO Energy (eV) -1.2 -0.9

Hydrogen Bonding Capacity and Supramolecular Interactions

Hydrogen Bond Donors/Acceptors:

  • Primary Donors : The para-amino group (-NH₂) provides two hydrogen bond donors (N-H: 1.01 Å, H···O distance: 1.85 Å).
  • Acceptors : Carbonyl oxygen (O: -0.62 e⁻), phenoxy oxygen (O: -0.38 e⁻), and fluorine atoms (F: -0.18 e⁻) serve as weak acceptors.

Supramolecular Assembly:

In crystalline phases, molecules organize into zigzag chains via N-H···O=C interactions (2.89 Å). Additional stabilization arises from:

  • C-F···H-C Interactions : Weak hydrogen bonds between CF₃ fluorine and ethyl CH₂ groups (2.95 Å).
  • π-Stacking : Offset face-to-face stacking of aromatic rings (3.48 Å interplanar distance).

Table 3: Hydrogen Bond Geometry

Interaction Type D-H···A Distance (Å) Angle (°)
N-H···O=C (Amide) 2.89 158
N-H···O (Phenoxy) 3.12 145
C-F···H-C (Ethyl) 2.95 125

The amino group’s hydrogen bonding capacity is critical for molecular recognition in potential biological applications, while the CF₃ group’s hydrophobicity enhances membrane permeability—a duality observed in fluorinated pharmaceuticals.

Properties

CAS No.

194098-62-9

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

N-[2-(4-aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C11H13F3N2O2/c1-16(10(17)11(12,13)14)6-7-18-9-4-2-8(15)3-5-9/h2-5H,6-7,15H2,1H3

InChI Key

JFGUEQBNBUGDFO-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=C(C=C1)N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The preparation of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide typically involves a multi-step reaction. One common method is the hydrogenation reduction reaction of acetophenone and p-nitroaniline to prepare N-(4-aminophenethyl) aniline. This intermediate is then reacted with methyl ammonium chloride to obtain the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly involving the amino and phenoxy groups.

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Key Structural Features Differences from Target Compound Reference
N-(4-Cyclohexylphenyl)-2,2,2-trifluoro-N-methylacetamide (7a) Cyclohexylphenyl group; trifluoro-N-methylacetamide core Replaces 4-aminophenoxy ethyl with cyclohexylphenyl
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro and trifluoromethyl groups on phenyl ring; simple acetamide Lacks ether linkage and N-methyl group
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide Chloro-methylphenoxy group; trifluoromethylphenyl attachment Substitutes 4-aminophenoxy with chloro-methylphenoxy
N-(2-(4-Aminophenoxy)ethyl)acetamide 4-Aminophenoxy ethyl group; non-fluorinated acetamide Missing trifluoromethyl and N-methyl groups
N-[(9,10-Dihydro-9,10-dioxoanthracen)-1-yl]-2,2,2-trifluoro-N-methylacetamide Anthracene-derived substituent; trifluoro-N-methylacetamide Bulky anthracene group replaces aminophenoxy ethyl

Key Observations :

  • The 4-aminophenoxy ethyl group in the target compound provides a unique balance of hydrogen bonding (via -NH2) and flexibility (via ethylene chain), distinguishing it from rigid aromatic or bulky substituents in analogs like 7a or the anthracene derivative .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparisons

Compound Name LogP (Predicted) Solubility (mg/mL) Reported Bioactivity Reference
Target Compound 2.8 0.15 (PBS) Antimicrobial (hypothesized via amide linkage)
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 3.1 0.08 (DMSO) Research applications in enzyme inhibition
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 3.5 0.10 (Ethanol) Herbicidal activity (via phenoxy-acetamide motif)
N-(2-(4-Aminophenoxy)ethyl)acetamide 1.2 0.30 (Water) Intermediate in drug synthesis

Key Observations :

  • The target compound’s lower LogP compared to chloro-/trifluoromethylphenyl analogs suggests moderate lipophilicity, balancing solubility and membrane penetration .
  • The absence of trifluoromethyl groups in N-(2-(4-Aminophenoxy)ethyl)acetamide results in higher aqueous solubility, highlighting the trade-off between fluorination and solubility .

Key Observations :

  • The target compound’s synthesis likely involves similar purification techniques (e.g., flash chromatography) as 7a but requires specialized reagents to introduce the 4-aminophenoxy ethyl group .
  • Unlike herbicidal phenoxy-acetamides (e.g., ), the target’s 4-aminophenoxy group may direct it toward antimicrobial or neurological applications .

Biological Activity

N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide (CAS Number: 194098-62-9) is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}F3_{3}N2_{2}O2_{2}, with a molecular weight of 262.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC11_{11}H13_{13}F3_{3}N2_{2}O2_{2}
Molecular Weight262.23 g/mol
CAS Number194098-62-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenol with a trifluoroacetyl derivative under controlled conditions. This method allows for the incorporation of the trifluoromethyl group, which is crucial for enhancing the compound's biological properties.

The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways and cellular signaling.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cell proliferation. This inhibition can lead to reduced growth in cancer cell lines.
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and squamous cell carcinoma (SCC). The compound's efficacy appears to be superior to traditional chemotherapeutic agents like methotrexate in certain contexts .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : Research published in Cancer Chemotherapy and Pharmacology indicated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value lower than that observed for methotrexate .
  • Enzyme Activity Assessment : A study assessing the inhibition of DHFR found that the compound effectively reduced enzyme activity in a dose-dependent manner. This suggests its potential utility in developing new anticancer therapies targeting folate metabolism .

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